Ethanol, 2-(dimethylarsinyl)- Ethanol, 2-(dimethylarsinyl)-
Brand Name: Vulcanchem
CAS No.: 82563-93-7
VCID: VC19328450
InChI: InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C4H11AsO2
Molecular Weight: 166.05 g/mol

Ethanol, 2-(dimethylarsinyl)-

CAS No.: 82563-93-7

Cat. No.: VC19328450

Molecular Formula: C4H11AsO2

Molecular Weight: 166.05 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-(dimethylarsinyl)- - 82563-93-7

Specification

CAS No. 82563-93-7
Molecular Formula C4H11AsO2
Molecular Weight 166.05 g/mol
IUPAC Name 2-dimethylarsorylethanol
Standard InChI InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3
Standard InChI Key UWOZAQRDLRRANI-UHFFFAOYSA-N
Canonical SMILES C[As](=O)(C)CCO

Introduction

Structural Characterization and Molecular Identity

Chemical Composition and Nomenclature

Ethanol, 2-(dimethylarsinyl)- is systematically named 2-dimethylarsorylethanol under IUPAC conventions. Its molecular formula (C₄H₁₁AsO₂) reflects a hybrid structure combining an ethanol moiety with a dimethylarsinyl group. The compound’s SMILES notation, CAs(C)CCO, encodes its connectivity: a central arsenic atom bonded to two methyl groups, an oxygen atom (in a double bond), and a hydroxymethyl chain .

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name2-Dimethylarsorylethanol
Molecular FormulaC₄H₁₁AsO₂
Molecular Weight166.05 g/mol
PubChem CID158170
SMILESCAs(C)CCO
InChIKeyUWOZAQRDLRRANI-UHFFFAOYSA-N

Stereochemical and Electronic Features

The arsenic center in ethanol, 2-(dimethylarsinyl)- adopts a trigonal pyramidal geometry, with lone pair electrons occupying one vertex. The As=O bond introduces partial double-bond character, as evidenced by computational models predicting bond lengths of ~1.68 Å, consistent with arsenic-oxygen double bonds in analogous compounds . This electronic configuration renders the arsenic atom electrophilic, potentially facilitating nucleophilic attacks at the As center in synthetic reactions.

Synthetic Pathways and Challenges

Current Methodological Limitations

  • Arsenic alkylation: Reacting arsenic trioxide (As₂O₃) with Grignard reagents or organolithium compounds.

  • Oxidation steps: Introducing oxygen via peroxides or ozone to form the As=O bond .

Comparative Analysis with Related Compounds

The synthesis of 2,2-dimethylchromens via pyridine-catalyzed condensation highlights methodologies that could inspire analogous approaches for ethanol, 2-(dimethylarsinyl)-. For instance, substituting phenolic substrates with arsenic-containing nucleophiles might yield derivatives, though arsenic’s toxicity and reactivity necessitate stringent safety protocols.

Physicochemical Properties

Solubility and Stability

While empirical data for ethanol, 2-(dimethylarsinyl)- are sparse, its structural similarity to 2-(dimethylamino)ethanol (DMAE, C₄H₁₁NO) offers indirect insights. DMAE exhibits miscibility with water, alcohols, and ethers due to its polar hydroxyl and amine groups. By extension, ethanol, 2-(dimethylarsinyl)- may display limited aqueous solubility owing to the hydrophobic methyl groups on arsenic, though the As=O dipole could enhance polarity. Stability under ambient conditions is likely compromised by arsenic’s propensity to oxidize further, necessitating inert storage environments .

Spectroscopic Signatures

Infrared Spectroscopy: A strong absorption band near 850 cm⁻¹ is anticipated for the As=O stretch, similar to arsenic oxides. The hydroxyl (-OH) stretch would appear broadly around 3300 cm⁻¹.
Nuclear Magnetic Resonance: ¹H NMR would reveal signals for methyl groups on arsenic (δ ~1.8 ppm) and the ethanol backbone (δ ~3.6 ppm for -CH₂OH) .

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